

# **Application Notes and Protocols for Utilizing AL002 in Primary Microglial Cell Cultures**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**AL002** is a humanized monoclonal antibody designed to act as an agonist for the Triggering Receptor Expressed on Myeloid Cells 2 (TREM2), a key receptor expressed on the surface of microglia.[1][2] Activation of TREM2 signaling is being investigated as a therapeutic strategy to enhance the neuroprotective functions of microglia in the context of neurodegenerative diseases such as Alzheimer's disease.[1][3][4] These application notes provide detailed protocols for the utilization of **AL002** in primary microglial cell cultures to study its effects on microglial function.

AL002 works by binding to TREM2 and activating the downstream signaling pathway involving DAP12. This activation leads to the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) in DAP12, which in turn recruits and activates spleen tyrosine kinase (Syk). The subsequent signaling cascade, including the activation of PI3K, promotes microglial survival, proliferation, and phagocytic capacity.[1][3] Preclinical studies using AL002c, a variant of AL002, have demonstrated enhanced survival of primary myeloid cells.[1]

## **Data Presentation**

Table 1: In Vitro Efficacy of AL002



| Cell Type                         | Assay           | Parameter | Value                       | Reference |
|-----------------------------------|-----------------|-----------|-----------------------------|-----------|
| Primary<br>hTREM2+<br>Macrophages | Viability Assay | EC50      | 0.36–0.47 nM<br>(~60 ng/mL) | [5]       |

Table 2: In Vivo Effects of AL002 and its Variants on Microglia and Related Biomarkers



| Model                  | Treatment                          | Effect                                 | Magnitude of Change                                             | Reference |
|------------------------|------------------------------------|----------------------------------------|-----------------------------------------------------------------|-----------|
| 5XFAD mice with hTREM2 | AL002c<br>(preclinical<br>variant) | Microglial<br>Proliferation            | Induction of proliferation in both CV- and R47H-transgenic mice | [5]       |
| 5XFAD mice with hTREM2 | AL002c<br>(preclinical<br>variant) | Filamentous<br>Plaques                 | Reduced                                                         | [5]       |
| 5XFAD mice with hTREM2 | AL002c<br>(preclinical<br>variant) | Neurite<br>Dystrophy                   | Reduced                                                         | [5]       |
| 5XFAD mice with hTREM2 | AL002c<br>(preclinical<br>variant) | Microglial<br>Inflammatory<br>Response | Tempered                                                        | [5]       |
| Healthy<br>Volunteers  | AL002                              | Cerebrospinal<br>Fluid (CSF)<br>sTREM2 | Dose-dependent<br>decrease                                      | [6]       |
| Healthy<br>Volunteers  | AL002                              | CSF sCSF-1R                            | Dose-dependent increase                                         | [5]       |
| Healthy<br>Volunteers  | AL002                              | CSF SPP1                               | Dose-dependent increase                                         | [6]       |
| Healthy<br>Volunteers  | AL002                              | CSF IL1RN                              | Dose-dependent increase                                         | [6]       |

# **Experimental Protocols**

# Protocol 1: Isolation and Culture of Primary Microglia from Neonatal Mouse Pups

This protocol is adapted from established methods for primary microglia isolation.



#### Materials:

- Newborn mouse pups (P0-P3)
- Dissection medium (e.g., HBSS)
- 70% Ethanol
- Trypsin (0.25%)
- DNase I
- Fetal Bovine Serum (FBS)
- Culture medium: DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL GM-CSF
- T-75 culture flasks
- Cell scrapers
- Centrifuge
- Incubator (37°C, 5% CO2)

#### Procedure:

- Euthanize neonatal pups according to approved institutional animal care and use committee (IACUC) protocols.
- Sterilize the heads with 70% ethanol.
- Isolate the brains and remove the meninges in cold dissection medium.
- Mince the brain tissue and incubate with trypsin and DNase I to dissociate the tissue into a single-cell suspension.
- Inactivate trypsin with FBS-containing medium and centrifuge the cell suspension.



- Resuspend the cell pellet in culture medium and plate into T-75 flasks.
- Incubate the mixed glial cultures for 10-14 days, with media changes every 3-4 days. This
  allows for the formation of a confluent astrocyte layer with microglia growing on top.
- To isolate microglia, shake the flasks on an orbital shaker to detach the microglia from the astrocyte layer.
- Collect the supernatant containing the microglia, centrifuge, and resuspend in fresh culture medium.
- Plate the purified microglia onto desired culture plates for subsequent experiments.

## **Protocol 2: Treatment of Primary Microglia with AL002**

#### Materials:

- Purified primary microglia (from Protocol 1)
- AL002 antibody
- Control IgG antibody
- Culture medium (as in Protocol 1)

#### Procedure:

- Plate purified primary microglia at the desired density in appropriate culture plates (e.g., 96well plates for viability assays, 24-well plates for phagocytosis assays).
- Allow the cells to adhere and recover for 24 hours in the incubator.
- Prepare working solutions of AL002 and a control IgG antibody in culture medium. Based on the reported EC50 of 0.36–0.47 nM for AL002 in primary human macrophages, a concentration range of 0.1 nM to 10 nM is recommended for initial dose-response experiments.[5]



- Remove the existing medium from the microglial cultures and replace it with the medium containing the different concentrations of AL002 or control IgG.
- The duration of treatment will depend on the specific assay being performed:
  - Phagocytosis Assay: A treatment duration of 24-72 hours is recommended.
  - Cytokine/Chemokine Profiling: A shorter treatment duration of 6-24 hours may be optimal to capture early changes in cytokine secretion.
  - Cell Viability/Proliferation Assay: A longer treatment duration of 48-96 hours may be necessary to observe significant effects.[7]
- Following the treatment period, proceed with the desired functional assays.

## **Protocol 3: Phagocytosis Assay**

#### Materials:

- AL002-treated primary microglia (from Protocol 2)
- Fluorescently labeled substrates (e.g., pHrodo™ Red Zymosan Bioparticles™, fluorescently labeled amyloid-beta oligomers or fibrils)
- Fluorescence microscope or plate reader

#### Procedure:

- Following treatment with AL002, add the fluorescently labeled substrate to the microglial cultures.
- Incubate for a period of 1-4 hours to allow for phagocytosis to occur.
- Wash the cells with PBS to remove any non-phagocytosed substrate.
- Analyze the uptake of the fluorescent substrate using a fluorescence microscope for imaging or a fluorescence plate reader for quantitative analysis.
- Quantify the phagocytic activity by measuring the fluorescence intensity per cell or per well.



# **Protocol 4: Cytokine and Chemokine Profiling**

#### Materials:

- Supernatants from AL002-treated primary microglia (from Protocol 2)
- Multiplex immunoassay kit (e.g., Luminex-based assay) or individual ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10)

#### Procedure:

- After the desired treatment duration with AL002, collect the culture supernatants.
- Centrifuge the supernatants to remove any cellular debris.
- Perform the cytokine/chemokine analysis using a multiplex immunoassay or individual ELISAs according to the manufacturer's instructions.
- Measure the concentrations of various pro- and anti-inflammatory cytokines and chemokines to assess the effect of AL002 on the microglial inflammatory profile.

## **Visualizations**



Click to download full resolution via product page



Caption: AL002 signaling pathway in microglia.



Click to download full resolution via product page

Caption: Experimental workflow for AL002 treatment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Preclinical and first-in-human evaluation of AL002, a novel TREM2 agonistic antibody for Alzheimer's disease PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 3. A TREM2 antibody energizes microglia PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alector Presents Baseline Characteristics for INVOKE-2 Phase 2 Clinical Trial of AL002 at the Alzheimer's Association International Conference® 2024 (AAIC®) | Alector [alector.gcs-web.com]
- 5. Anti-human TREM2 induces microglia proliferation and reduces pathology in an Alzheimer's disease model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Utilizing AL002 in Primary Microglial Cell Cultures]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15613663#utilizing-al002-in-primary-microglial-cell-cultures]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com